An In-depth Technical Guide on the Synthesis and Isotopic Purity of Panobinostat-d4
An In-depth Technical Guide on the Synthesis and Isotopic Purity of Panobinostat-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of Panobinostat-d4. The document details a feasible synthetic route, methodologies for assessing isotopic enrichment, and relevant data presented in a clear, tabular format. Visual diagrams generated using Graphviz are included to illustrate key workflows.
Introduction to Panobinostat
Panobinostat is a potent, non-selective histone deacetylase (HDAC) inhibitor.[1] It has been approved for the treatment of multiple myeloma in combination with other drugs.[1] The deuterated analog, Panobinostat-d4, serves as an essential internal standard for pharmacokinetic and metabolic studies, enabling accurate quantification of the parent drug in biological matrices through mass spectrometry-based assays.[2] The incorporation of deuterium atoms results in a higher mass, allowing it to be distinguished from the unlabeled drug without significantly altering its chemical properties.
Synthesis of Panobinostat-d4
The synthesis of Panobinostat-d4 can be adapted from established routes for unlabeled Panobinostat.[3][4] A common strategy involves the reductive amination of a suitable aldehyde with a deuterated amine, followed by conversion of the resulting ester to a hydroxamic acid. A plausible synthetic workflow is outlined below.
Caption: Synthetic workflow for Panobinostat-d4.
Experimental Protocol: Synthesis of 2-Methyltryptamine-d4
A potential route to the key intermediate, 2-methyltryptamine-d4, starts from 2-methylindole.
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Step 1: Friedel-Crafts Acylation. To a solution of 2-methylindole in a suitable aprotic solvent (e.g., dichloromethane), chloroacetyl-d4 chloride is added dropwise at a controlled temperature in the presence of a Lewis acid catalyst. The reaction mixture is stirred until completion, followed by quenching with water and extraction to yield 2-chloro-1-(2-methyl-1H-indol-3-yl)ethanone-d4.
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Step 2: Reduction. The resulting ketone is then reduced using a strong reducing agent such as lithium aluminum hydride (LiAlH4) in an anhydrous solvent like tetrahydrofuran (THF) to produce 2-methyltryptamine-d4.[4]
Experimental Protocol: Synthesis of Panobinostat-d4
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Step 1: Reductive Amination. 2-Methyltryptamine-d4 is reacted with (E)-methyl 3-(4-formylphenyl)acrylate in a solvent such as methanol or dichloromethane.[4][5] A reducing agent like sodium triacetoxyborohydride is added, and the reaction is stirred at room temperature until the starting materials are consumed. The product, (E)-methyl 3-(4-(((2-(2-methyl-1H-indol-3-yl)ethyl-d4)amino)methyl)phenyl)acrylate, is then isolated and purified.
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Step 2: Hydroxaminolysis. The methyl ester is converted to the final hydroxamic acid by treatment with hydroxylamine hydrochloride in the presence of a base, such as sodium hydroxide or potassium hydroxide, in a solvent mixture like methanol and water.[3] The reaction is monitored until completion, and Panobinostat-d4 is then isolated and purified, typically by crystallization or chromatography.
Isotopic Purity Analysis
The determination of isotopic purity is crucial to ensure the quality of Panobinostat-d4 as an internal standard. The primary techniques for this analysis are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[6][7]
Caption: Workflow for isotopic purity determination by LC-HRMS.
High-Resolution Mass Spectrometry (HRMS)
HRMS is a powerful technique for determining isotopic purity by measuring the relative abundance of different isotopologues of the deuterated compound.[8][9]
Experimental Protocol:
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Sample Preparation: A stock solution of Panobinostat-d4 is prepared in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration. This is further diluted to an appropriate concentration for LC-MS analysis.
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LC-HRMS Analysis: The sample is injected into a UHPLC system coupled to a high-resolution mass spectrometer (e.g., a TOF or Orbitrap instrument).
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Chromatography: Chromatographic separation is performed on a C18 column to separate Panobinostat-d4 from any potential impurities.[10][11] A gradient elution with mobile phases such as water and acetonitrile containing a small amount of formic acid is typically used.
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Mass Spectrometry: The mass spectrometer is operated in positive electrospray ionization (ESI+) mode. Full scan data is acquired over a relevant m/z range.
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Data Analysis:
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The extracted ion chromatograms (EICs) for the protonated molecule of Panobinostat and its deuterated isotopologues (d0 to d4) are generated.[10]
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The peak areas for each isotopologue are integrated.
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The isotopic purity is calculated based on the relative peak areas of the desired deuterated species (d4) to the sum of all isotopologues.
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| Isotopologue | Description | Expected [M+H]⁺ (m/z) |
| d0 | Unlabeled Panobinostat | 350.1812 |
| d1 | Panobinostat with 1 Deuterium | 351.1875 |
| d2 | Panobinostat with 2 Deuterium | 352.1938 |
| d3 | Panobinostat with 3 Deuterium | 353.2000 |
| d4 | Fully Labeled Panobinostat | 354.2063 |
Table 1: Expected m/z values for Panobinostat-d4 and its isotopologues.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly ¹H NMR, can be used to confirm the positions of deuterium labeling and to quantify the isotopic enrichment.[6] By comparing the integral of a proton signal in the deuterated compound to the corresponding signal in an unlabeled standard, the degree of deuteration at that specific site can be determined.[12]
Quantitative Data Summary
The following table summarizes typical LC-MS/MS parameters for the analysis of Panobinostat, which can be adapted for Panobinostat-d4.
| Parameter | Value |
| LC System | UHPLC |
| Column | C18 reversed-phase |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 - 0.5 mL/min |
| MS System | Triple Quadrupole or High-Resolution MS |
| Ionization Mode | ESI Positive |
| Panobinostat Transition | m/z 350.3 → 158.1[2] |
| Panobinostat-d4 Transition (Predicted) | m/z 354.2 → 160.1 |
Table 2: Typical LC-MS/MS parameters for Panobinostat analysis.
Conclusion
The synthesis of Panobinostat-d4 can be achieved through a multi-step process involving the preparation of a deuterated intermediate followed by coupling and final modification. The isotopic purity of the final product is a critical parameter that must be rigorously assessed to ensure its suitability as an internal standard. A combination of HRMS and NMR spectroscopy provides a comprehensive characterization of both the isotopic enrichment and the specific sites of deuterium incorporation. The methodologies and data presented in this guide offer a framework for researchers and scientists involved in the development and application of deuterated Panobinostat.
References
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- 2. Pharmacokinetics of Panobinostat: Interspecies Difference in Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. WO2021170719A1 - Process for the preparation of panobinostat - Google Patents [patents.google.com]
- 5. CN106674079A - Synthesis method of panobinostat - Google Patents [patents.google.com]
- 6. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. almacgroup.com [almacgroup.com]
- 11. LC-MS/MS assay for the quantitation of the HDAC inhibitor belinostat and five major metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CN112305007B - A method for determining the deuterium isotope abundance of a deuterium-labeled compound by proton nuclear magnetic spectrum or deuterium spectrum - Google Patents [patents.google.com]
